molecular formula C8H12N2O3 B6193561 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole CAS No. 2731010-52-7

2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole

Cat. No.: B6193561
CAS No.: 2731010-52-7
M. Wt: 184.2
InChI Key:
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Description

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole is an organic compound that features a cyclobutyl ring substituted with two methoxy groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxycyclobutanone with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole is unique due to the presence of both the cyclobutyl and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole involves the reaction of 3,3-dimethoxycyclobutanone with hydrazine hydrate to form 3,3-dimethoxycyclobutanone hydrazone, which is then reacted with phosphorus oxychloride to form 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole.", "Starting Materials": [ "3,3-dimethoxycyclobutanone", "hydrazine hydrate", "phosphorus oxychloride" ], "Reaction": [ "Step 1: React 3,3-dimethoxycyclobutanone with hydrazine hydrate in ethanol to form 3,3-dimethoxycyclobutanone hydrazone.", "Step 2: Add phosphorus oxychloride to the reaction mixture and heat under reflux for several hours.", "Step 3: Cool the reaction mixture and pour it into ice-cold water.", "Step 4: Collect the solid product by filtration and wash with water.", "Step 5: Recrystallize the product from ethanol to obtain pure 2-(3,3-dimethoxycyclobutyl)-1,3,4-oxadiazole." ] }

CAS No.

2731010-52-7

Molecular Formula

C8H12N2O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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